molecular formula C12H13NS B13950193 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole

2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole

Cat. No.: B13950193
M. Wt: 203.31 g/mol
InChI Key: YLCVONWOFJHKDN-UHFFFAOYSA-N
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Description

NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring. The presence of the tetrahydro and methyl groups further distinguishes it from other thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This method is advantageous due to its simple operation, high atom economy, and the use of environmentally friendly and inexpensive reagents.

Industrial Production Methods

The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The reaction time, temperature, and the choice of solvents and catalysts are critical factors that influence the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- has several applications in scientific research:

Mechanism of Action

The mechanism of action of NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro group and the specific positioning of the thiazole ring make it a valuable compound for various applications .

Properties

Molecular Formula

C12H13NS

Molecular Weight

203.31 g/mol

IUPAC Name

2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazole

InChI

InChI=1S/C12H13NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h6-7H,2-5H2,1H3

InChI Key

YLCVONWOFJHKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C3=C(CCCC3)C=C2

Origin of Product

United States

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